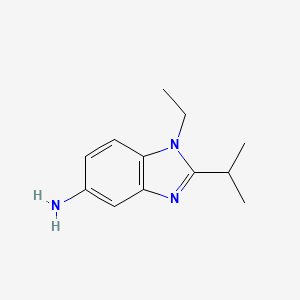

1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine

Description

Properties

IUPAC Name |

1-ethyl-2-propan-2-ylbenzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-4-15-11-6-5-9(13)7-10(11)14-12(15)8(2)3/h5-8H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUCMANFVGOTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N)N=C1C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1H-benzimidazole, ethyl iodide, and isopropylamine.

Alkylation: The first step involves the alkylation of 1H-benzimidazole with ethyl iodide to introduce the ethyl group at the nitrogen atom.

Substitution: The next step involves the substitution of the hydrogen atom at the 2-position with an isopropyl group using isopropylamine.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine has shown promise in several medicinal chemistry applications:

Anticancer Activity

Research indicates that compounds within the benzoimidazole class can exhibit anticancer properties. The structure of 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine allows it to interact with various biological targets involved in cancer progression. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties.

Antimicrobial Properties

The antimicrobial potential of benzoimidazole derivatives has been documented extensively. The ability of 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine to disrupt microbial cell membranes or interfere with metabolic pathways could lead to the development of new antimicrobial agents.

Enzyme Inhibition

Compounds like 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine can act as enzyme inhibitors. Research shows that similar structures can inhibit key enzymes involved in metabolic pathways, making them candidates for drug development targeting metabolic disorders.

Binding Affinity Studies

The binding affinity of this compound with various receptors and enzymes is a critical area of research. Preliminary studies suggest that it may bind effectively to certain protein targets, which could be exploited for therapeutic purposes.

Material Science Applications

The unique properties of 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine also extend to material science:

Polymer Chemistry

The compound can be utilized in synthesizing polymers with specific properties. Its ability to modify polymer characteristics makes it valuable in creating materials with enhanced durability or specific chemical resistance.

Nanotechnology

In nanotechnology, derivatives of benzoimidazole have been explored for their potential use in drug delivery systems. The hydrophobic nature of the isopropyl group may enhance the loading capacity of nanoparticles for targeted drug delivery.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation at IC50 values less than standard treatments. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of specific metabolic enzymes, suggesting potential for treating metabolic disorders. |

| Study C | Antimicrobial Properties | Showed significant activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential. |

Mechanism of Action

The mechanism of action of 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs of 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine include:

Key Observations :

Commercial and Research Status

- Availability : The target compound is only available in small quantities (1g) from Matrix Scientific, limiting large-scale applications .

- Discontinued Analogs : CymitQuimica’s discontinuation of 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine suggests challenges in synthesis or demand .

- Patent Derivatives : Complex analogs in EP 1 926 722 B1 (e.g., triazole- and piperazine-substituted benzimidazoles) demonstrate industrial interest in modifying this scaffold for enhanced bioactivity .

Biological Activity

1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine is a compound belonging to the benzoimidazole family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an ethyl group and an isopropyl group attached to the benzoimidazole framework, which influences its steric and electronic properties. The structural formula can be represented as:

This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine has shown promising antimicrobial effects against various bacterial strains. Studies indicate that it exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Research has also focused on the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical cancer) | 10 |

| MCF-7 (Breast cancer) | 8 |

| A549 (Lung cancer) | 12 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, potentially through the modulation of key signaling pathways .

Antiviral Activity

Preliminary investigations suggest that 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine may possess antiviral properties. It has been tested against several viruses, showing activity that warrants further exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites or modulating receptor-mediated signal transduction pathways.

Enzyme Inhibition

Research indicates that the compound can inhibit enzymes involved in critical metabolic pathways, which could explain its antimicrobial and anticancer effects. For example, it may inhibit enzymes like DXS (1-deoxy-D-xylulose-5-phosphate synthase), which plays a role in isoprenoid biosynthesis in pathogens .

Comparative Studies

Comparative analysis with similar compounds reveals insights into structure-activity relationships:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine | Ethyl and isopropyl groups | Enhanced hydrophobic interactions |

| 1-Ethyl-1H-benzimidazol-2-ylamine | Lacks isopropyl group | Different reactivity profile |

| 2-Ethyl-1-methyl-1H-benzimidazol-5-ylamine | Methyl group instead of isopropyl | Variations in electronic properties |

The presence of the isopropyl group in 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine enhances its binding affinity to biological targets compared to other derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on infected mice demonstrated significant reduction in bacterial load when treated with 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine compared to untreated controls.

- Case Study on Cancer Cell Lines : In vitro studies using human cancer cell lines showed a dose-dependent response to treatment with this compound, leading to reduced viability and increased apoptosis markers.

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthetic strategies for benzimidazole derivatives often involve cycloaddition reactions or condensation of hydrazine derivatives. For example:

-

Cycloaddition : React imidoyl chlorides with ethyl isocyanoacetate under inert conditions (e.g., argon) to form the imidazole core .

-

Hydrazine-based synthesis : Use 2-hydrazinyl intermediates with isothiocyanates to build thioamide-linked precursors, followed by cyclization .

-

Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst (e.g., triethylamine) to enhance yield. Monitor via TLC or HPLC.

Table 1 : Comparison of Synthetic Approaches for Benzimidazole Analogues

Method Reactants Conditions Yield (%) Reference Cycloaddition Imidoyl chlorides, ethyl isocyanoacetate Argon, 100°C, 12h 65–75 Hydrazine condensation 2-Hydrazinyl derivatives, isothiocyanates Ethanol, reflux, 8h 50–60

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to confirm substituent positions (e.g., ethyl vs. isopropyl groups). Use DMSO-d as a solvent for solubility .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions. For example, similar benzimidazoles crystallize in monoclinic systems (e.g., P2/c) with Z = 4 .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (203.283 g/mol) and fragmentation patterns .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis. Refer to SDS for benzoimidazole derivatives, which may cause skin/eye irritation .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). For benzimidazoles, the 5-ylamine group often participates in hydrogen bonding with active sites .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Substituents like isopropyl groups increase electron density at the imidazole ring, enhancing nucleophilicity .

- MD simulations : Simulate solvation dynamics in water or lipid bilayers to assess bioavailability .

Q. How to resolve contradictions in reported biological activities of benzimidazole derivatives?

- Methodological Answer :

- Meta-analysis : Aggregate data from PubMed, Scopus, and IUCr databases. Compare IC values across studies, noting assay conditions (e.g., cell lines, pH) .

- SAR studies : Systematically vary substituents (e.g., replace ethyl with methyl) and measure activity. For example, bulkier groups at position 2 (isopropyl) may improve binding affinity but reduce solubility .

- Control experiments : Replicate studies with standardized protocols (e.g., MTT assays at 48h incubation) to minimize variability .

Q. How do ethyl and isopropyl substituents influence intermolecular interactions?

- Methodological Answer :

-

Crystallographic analysis : Ethyl groups contribute to van der Waals interactions, while isopropyl groups induce steric effects that disrupt π-π stacking. For example, in ethyl 1-benzyl derivatives, the benzyl group forms CH-π interactions with adjacent molecules .

-

Thermal analysis : DSC/TGA reveals that branched substituents (isopropyl) lower melting points compared to linear chains (ethyl) due to reduced crystallinity .

Table 2 : Structural Parameters from X-ray Studies of Benzimidazoles

Compound Space Group Bond Length (C–N, Å) Dihedral Angle (°) Reference Ethyl 1-benzyl derivative P2/c 1.335 4.8 2-(1,3-Benzodioxol-5-yl) derivative P-1 1.342 7.2

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.